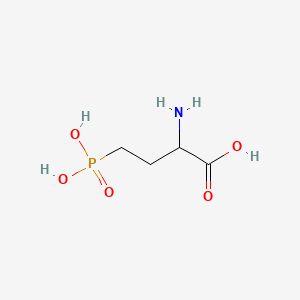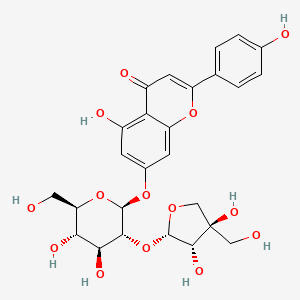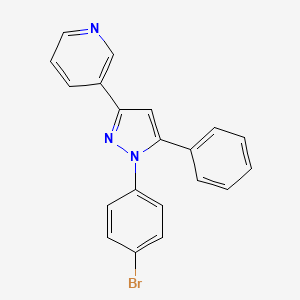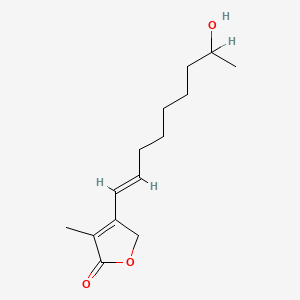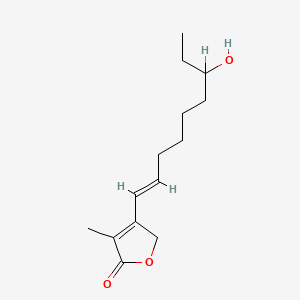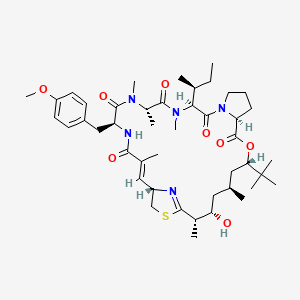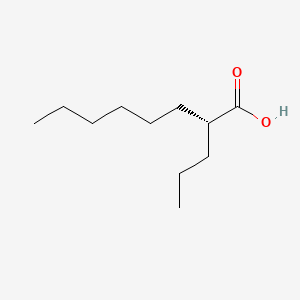
Acide arundique
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'acide arundique a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études sur le métabolisme et la synthèse des acides gras.
Biologie : Étudié pour son rôle dans la modulation de l'activité des astrocytes et l'inhibition de la synthèse de la protéine S100B.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer, l'AVC et la sclérose en plaques.
Industrie : Utilisé dans le développement d'agents neuroprotecteurs et comme outil dans la recherche pharmacologique
5. Mécanisme d'action
L'this compound exerce ses effets principalement en inhibant la synthèse de la protéine S100B liant le calcium. Cette inhibition empêche l'activation de multiples voies de signalisation intracellulaires déclenchées par la libération excessive de S100B par les astrocytes réactifs. De plus, l'this compound améliore l'expression et la fonction des transporteurs de glutamate astrocytaires, tels que EAAT1, par l'activation des voies de signalisation ERK, Akt et NF-κB .
Composés similaires :
Acide valproïque : Un autre acide gras ayant des propriétés neuroprotectrices, principalement utilisé dans le traitement de l'épilepsie et du trouble bipolaire.
Phénylbutyrate de sodium : Un composé ayant des effets modulateurs des astrocytes similaires, utilisé dans le traitement des troubles du cycle de l'urée.
Butyrate : Un acide gras à chaîne courte ayant des propriétés anti-inflammatoires et neuroprotectrices.
Unicité de l'this compound : L'this compound est unique en son genre par son inhibition spécifique de la synthèse de S100B et sa capacité à moduler l'activité des astrocytes sans effets secondaires significatifs. Son action ciblée sur les astrocytes et les voies de signalisation associées en fait un candidat prometteur pour le traitement de divers troubles neurologiques .
Mécanisme D'action
Target of Action
Arundic acid, also known as ONO-2506, primarily targets the S100B protein . S100B is a calcium-binding protein synthesized by astrocytes . This protein plays a crucial role in neuroinflammation, which can lead to neuronal death .
Mode of Action
Arundic acid acts as a neuroprotective agent by interacting with glia cells . It inhibits the synthesis of the S100B protein , thereby modulating astrocyte activation . This inhibition suppresses the subsequent activation of multiple intracellular signaling pathways that arise from the excessive release of S100B by reactive astrocytes .
Biochemical Pathways
Arundic acid affects several biochemical pathways. It increases the expression and function of the astrocytic glutamate transporter EAAT1 via the ERK, Akt, and NF-κB pathways . By activating these pathways, arundic acid enhances EAAT1 mRNA/protein levels . Additionally, it can reverse manganese-induced repression of EAAT1 by inhibiting the activation of the transcription factor Ying Yang 1 (YY1) .
Result of Action
Arundic acid has shown beneficial effects in experimental central nervous system disorders . It reduces S100B levels, astrogliosis, and microglial activation in the damaged striatum . This leads to a decrease in the release of proinflammatory cytokines IL-1β and TNF-α, as well as reactive oxygen species (ROS) production . As a result, arundic acid can prevent motor dysfunction and attenuate neuroinflammation and secondary brain damage after intracerebral hemorrhage .
Action Environment
The action of arundic acid can be influenced by various environmental factors. For instance, it has been shown to attenuate manganese-induced decrease in EAAT1 expression . .
Safety and Hazards
Arundic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is advised to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water .
Orientations Futures
Arundic acid has been shown to have potential in the treatment of epilepsy, with astrocytes being a target for therapeutic strategies . It has also been used in the enantioselective synthesis of ®-arundic acid and (S, S)-cinamomumolide, as well as in the stereodivergent total synthesis of tapentadol .
Analyse Biochimique
Biochemical Properties
Arundic acid acts by inhibiting the synthesis of a calcium-binding protein S100B . This protein interacts with various enzymes, proteins, and other biomolecules, and its excessive release by reactive astrocytes can activate multiple intracellular signaling pathways . Arundic acid’s inhibitory effects on S100B synthesis can modulate these biochemical reactions .
Cellular Effects
Arundic acid has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activation of astrocytes through the inhibition of S100B synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to prevent motor dysfunction, reduce S100B levels, astrogliosis, and microglial activation in the damaged striatum, thus decreasing the release of proinflammatory cytokines IL-1β and TNF-α, as well as ROS production .
Molecular Mechanism
Arundic acid exerts its effects at the molecular level primarily through its inhibitory action on the synthesis of S100B . This leads to a decrease in the activation of multiple intracellular signaling pathways that are triggered by the excessive release of S100B by reactive astrocytes . Furthermore, arundic acid has been found to activate the Akt and ERK signaling pathways to enhance EAAT1 mRNA/protein levels .
Temporal Effects in Laboratory Settings
In laboratory settings, arundic acid has been shown to have long-term effects on cellular function. For example, in a collagenase-induced ICH rodent model, arundic acid treatment prevented motor dysfunction, reduced S100B levels, astrogliosis, and microglial activation in the damaged striatum over time .
Dosage Effects in Animal Models
In animal models, the effects of arundic acid have been observed to vary with different dosages. For instance, in rats with spinal cord injury, a higher dosage of arundic acid (20 mg/kg) was found to significantly improve motor function compared to a lower dosage (10 mg/kg) .
Metabolic Pathways
It is known that arundic acid modulates the activation of astrocytes through the inhibition of S100B synthesis , which could potentially influence various metabolic pathways.
Transport and Distribution
Given its role in modulating astrocyte activation, it is likely that it interacts with various transporters or binding proteins within these cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide arundique peut être synthétisé par la réduction énantiosélective de l'acide 2-propyloctanoïque. Le processus implique l'utilisation de catalyseurs chiraux pour assurer la production de l'énantiomère ®. Les conditions réactionnelles comprennent généralement un environnement à température contrôlée et l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter le processus de réduction .
Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound implique une synthèse énantiosélective à grande échelle utilisant des systèmes catalytiques avancés. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux exigences strictes des applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L'acide arundique subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former des cétones ou des aldéhydes correspondants dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former des alcools à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : L'this compound peut participer à des réactions de substitution où le groupe carboxyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que le chlorure de thionyle ou le tribromure de phosphore sont utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de divers dérivés substitués.
Comparaison Avec Des Composés Similaires
Valproic acid: Another fatty acid with neuroprotective properties, used primarily in the treatment of epilepsy and bipolar disorder.
Sodium phenylbutyrate: A compound with similar astrocyte-modulating effects, used in the treatment of urea cycle disorders.
Butyrate: A short-chain fatty acid with anti-inflammatory and neuroprotective properties.
Uniqueness of Arundic Acid: Arundic acid is unique in its specific inhibition of S100B synthesis and its ability to modulate astrocyte activity without significant side effects. Its targeted action on astrocytes and the associated signaling pathways makes it a promising candidate for the treatment of various neurological disorders .
Propriétés
IUPAC Name |
(2R)-2-propyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048841 | |
| Record name | (2R)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ONO-256 is a neuroprotective because of its actions on glia cells. It has inhibitory effects on the synthesis of a calcium-binding protein S100B. ONO-2506 is undergoing clinical trials for the treatment of patients with stroke and Alzheimer's disease. | |
| Record name | Arundic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
185517-21-9 | |
| Record name | Arundic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arundic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARUNDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of arundic acid?
A1: Arundic acid primarily targets astrocytes, glial cells in the central nervous system. It inhibits the enhanced astrocytic synthesis of S100β protein, a calcium-binding protein associated with neurotoxic effects at high concentrations. [, , , ]
Q2: How does arundic acid modulate astrocyte activation?
A2: While the exact mechanism remains under investigation, arundic acid has been shown to negatively regulate the synthesis of S100β in astrocytes. [] Research suggests that arundic acid might restore the activity of astroglial glutamate transporters, potentially through enhanced genetic expression. []
Q3: What are the downstream effects of arundic acid's interaction with its target?
A3: By inhibiting S100β overproduction, arundic acid may prevent neuronal death and ameliorate neurological deficits. In experimental models of stroke, arundic acid has been shown to prevent the expansion of cerebral infarction by improving astrocyte function. [, , ] In Alzheimer’s disease models, it ameliorates cerebral amyloidosis, gliosis, and reduces β-amyloid deposits, along with amyloid-β peptide/S100B levels. []
Q4: What is the molecular formula and weight of arundic acid?
A4: The molecular formula of arundic acid is C11H22O2, and its molecular weight is 186.29 g/mol.
Q5: Is there any spectroscopic data available for arundic acid?
A5: While the provided research papers don't detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed for its structural characterization.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of arundic acid?
A6: A study on the pharmacokinetics of arundic acid in acute ischemic stroke patients revealed that maximum plasma concentrations increased with increasing dose, but the systemic exposure was less than dose-proportional at higher doses. The mean terminal half-life was approximately 2 to 3 hours, and there was no excessive accumulation in plasma. []
Q7: Has arundic acid shown any correlation with biomarkers in clinical trials?
A7: In a phase I acute stroke study, arundic acid was associated with lower serum levels of S-100β, an astrocyte-derived protein. Additionally, a correlation was observed between S-100β levels and the National Institutes of Health Stroke Scale (NIHSS) scores, suggesting that S-100β could be a clinically relevant marker of neurological deficit in acute stroke. [, ]
Q8: What in vitro models have been used to study the effects of arundic acid?
A8: Researchers have utilized isolated brainstem-spinal cord preparations of neonatal rats to study the effects of arundic acid on respiratory function. In these models, arundic acid suppressed the post-hypoxic persistent respiratory augmentation (PHRA), suggesting its potential role in modulating respiratory responses. [, ]
Q9: What in vivo models have been used to investigate the efficacy of arundic acid?
A9: Arundic acid has been investigated in various animal models of neurological disorders:
- Stroke: In rodent models of acute ischemic stroke, arundic acid has shown efficacy in reducing infarct volume, improving neurological scores, and preventing the expansion of cerebral infarction. [, , ]
- Alzheimer's disease: In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw mice), arundic acid ameliorated cerebral amyloidosis and gliosis. []
- Multiple sclerosis: In the chronic experimental autoimmune encephalomyelitis mouse model of multiple sclerosis, arundic acid treatment resulted in lower clinical score severity, reduced astrocytosis, demyelination, immune infiltrates, and proinflammatory cytokine expression. []
- Parkinson’s Disease: Arundic acid demonstrated a neuroprotective effect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in mice, a model for Parkinson's disease. [, ]
Q10: What is the significance of the astrocytic TRPA1 channel in relation to arundic acid’s effects?
A10: While the astrocytic TRPA1 channel is a potential ventilatory hypoxia sensor, studies using astrocyte-specific Trpa1 knockout mice suggest it's not directly involved in the PHRA modulated by arundic acid. This suggests that arundic acid's effects on respiratory function might involve mechanisms beyond TRPA1 channels. [, ]
Q11: What strategies have been explored to improve the stability, solubility, or bioavailability of arundic acid?
A11: Arundic acid, being an oil-like molecule, presents challenges in formulation and delivery. Research indicates the use of soft-gel capsules to improve its bioavailability. Additionally, complexation with hydrophilic cyclodextrins has been explored to enhance its physicochemical properties, potentially improving solubility. [, ]
Q12: How does the dissolution of arundic acid from soft-gel capsules vary with storage conditions?
A12: Studies show that the dissolution of arundic acid from soft-gel capsules can be affected by storage conditions. Long-term storage might lead to slower dissolution in pH 8.0 dissolution medium without surfactant. Using a pH 6.8 dissolution medium containing 2% sodium dodecyl sulfate (SDS) improved the dissolution of long-term stored capsules. []
Q13: How does modifying the structure of arundic acid impact its activity?
A13: While the provided research doesn't delve into specific SAR studies, it highlights the importance of chirality for arundic acid's activity. Both (R)- and (S)-enantiomers have been synthesized, with each potentially exhibiting different pharmacological profiles. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


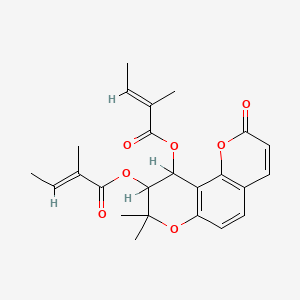
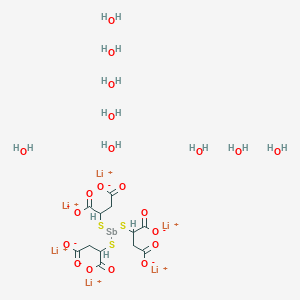
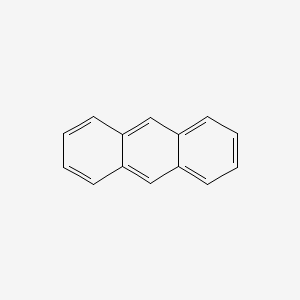
![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)
![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)


